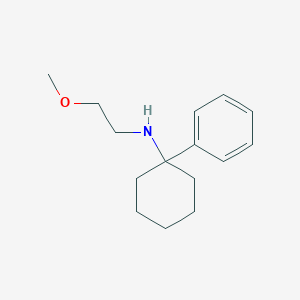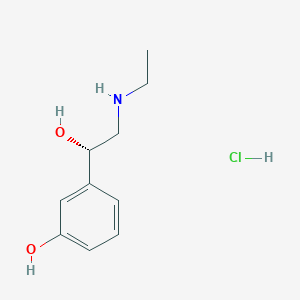
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- est un composé chimique qui présente un système cyclique naphtalène substitué par un groupe acide carboxylique, un atome de chlore et un cycle imidazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- implique généralement la cyclisation d’amido-nitriles en présence d’un catalyseur au nickel. Les conditions réactionnelles sont douces et peuvent accommoder une variété de groupes fonctionnels, y compris les halogénoalcanes aromatiques et les hétérocycles aromatiques . Une autre méthode implique l’utilisation de carbènes N-hétérocycliques comme ligands et organocatalyseurs, qui facilitent la formation du cycle imidazole .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique, tels que l’utilisation de conditions réactionnelles évolutives et de réactifs rentables, seraient applicables.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le cycle imidazole ou le système naphtalène.
Substitution : L’atome de chlore peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme l’hydroperoxyde de tert-butyle (TBHP) pour l’oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés imidazole fonctionnalisés .
Applications de la recherche scientifique
L’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Industrie : Utilisé dans la production de matériaux fonctionnels et comme catalyseur dans diverses réactions chimiques.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of functional materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- implique son interaction avec des cibles et des voies moléculaires spécifiques. Le cycle imidazole est connu pour interagir avec divers enzymes et récepteurs, inhibant potentiellement leur activité. Cette interaction peut conduire à la modulation de processus biologiques, ce qui rend le composé utile dans les applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-naphtalènecarboxylique, 5,6-dihydro-7-(1H-imidazol-1-yl)- : Manque l’atome de chlore, ce qui peut affecter sa réactivité et son activité biologique.
Dérivés de la 4,5-dihydro-1H-imidazole : Ces composés partagent le cycle imidazole mais diffèrent par leurs schémas de substitution, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques.
Unicité
La présence de l’atome de chlore dans l’acide 2-naphtalènecarboxylique, 5,6-dihydro-4-chloro-7-(1H-imidazol-1-yl)- le rend unique par rapport aux autres composés similaires. Cette substitution peut influencer la réactivité, la stabilité et l’interaction du composé avec les cibles biologiques, améliorant potentiellement son utilité dans diverses applications .
Propriétés
Numéro CAS |
135922-32-6 |
|---|---|
Formule moléculaire |
C14H11ClN2O2 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
4-chloro-7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-7-10(14(18)19)5-9-6-11(1-2-12(9)13)17-4-3-16-8-17/h3-8H,1-2H2,(H,18,19) |
Clé InChI |
LDSIOXLOEUNQLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1N3C=CN=C3)C=C(C=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
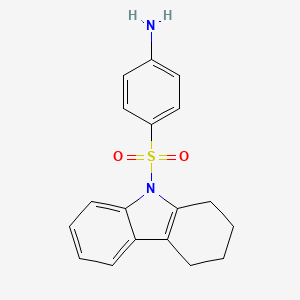
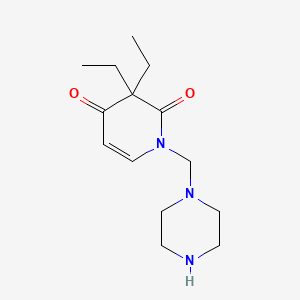
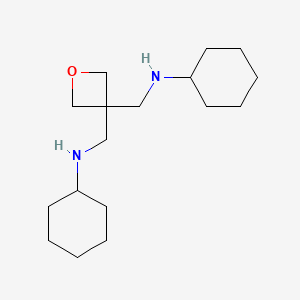


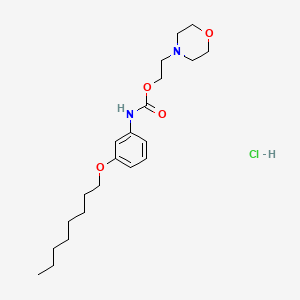
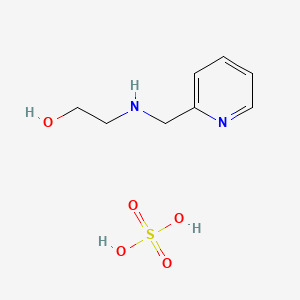

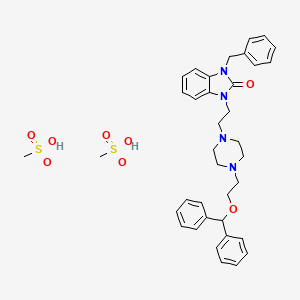

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
